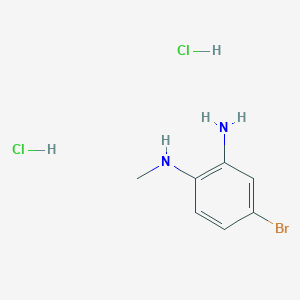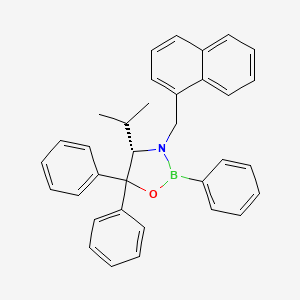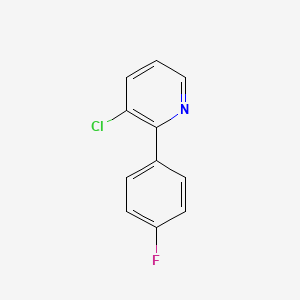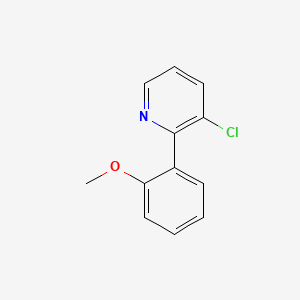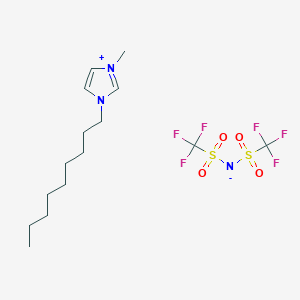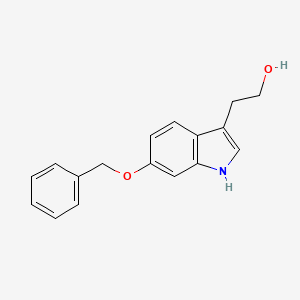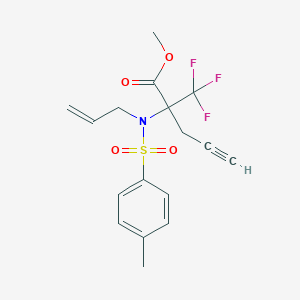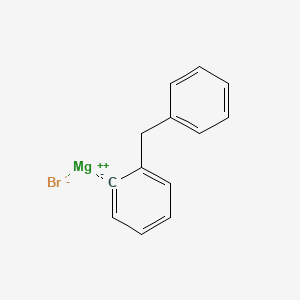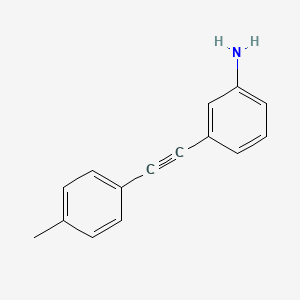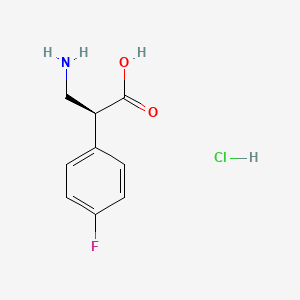
Fmoc-Gly-Sulfamoylbenzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-Sulfamoylbenzoic Acid: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with glycine and sulfamoylbenzoic acid. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, facilitating the stepwise assembly of peptides.
作用机制
Target of Action
Fmoc-Gly-Sulfamoylbenzoic Acid is a complex compound that primarily targets the formation of peptide bonds in organic synthesis . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
The Fmoc (9-Fluorenylmethoxycarbonyl) group in the compound acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the biochemical pathways involved in peptide synthesis. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group’s inherent hydrophobicity and aromaticity promote the association of building blocks, leading to eminent self-assembly features .
Result of Action
The primary result of the action of this compound is the formation of peptide bonds, which are essential for the synthesis of peptides . The compound’s ability to protect the amine group during this process ensures the efficient and accurate formation of these bonds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by the pH of the environment . Additionally, the compound’s fluorescence properties, which are useful for monitoring coupling and deprotection reactions, can be influenced by the presence of UV light .
准备方法
Synthetic Routes and Reaction Conditions:
Sulfamoylbenzoic Acid Attachment: The sulfamoylbenzoic acid moiety can be attached to the Fmoc-protected glycine through a coupling reaction using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of Fmoc-Gly-Sulfamoylbenzoic Acid typically involves automated solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is used as a temporary protecting group for the amino group, and the compound is assembled step-by-step on a solid support .
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group is removed by treatment with a base such as piperidine, forming dibenzofulvene and the free amino group.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC and NHS in dichloromethane are used for coupling reactions.
Major Products:
Deprotection: Dibenzofulvene and the free amino group.
Coupling: Peptide chains with the desired sequence.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Gly-Sulfamoylbenzoic Acid is widely used in the synthesis of peptides, where the Fmoc group protects the amino group during the stepwise assembly of the peptide chain.
Biology and Medicine:
Drug Delivery: The compound can be used to create peptide-based drug delivery systems.
Tissue Engineering: Fmoc-derivatized peptides can form hydrogels that support cell adhesion and growth, making them useful in tissue engineering.
Industry:
相似化合物的比较
Fmoc-Glycine: Similar to Fmoc-Gly-Sulfamoylbenzoic Acid but lacks the sulfamoylbenzoic acid moiety.
Fmoc-Aspartic Acid: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of the sulfamoylbenzoic acid moiety, which can impart additional properties to the peptide, such as increased hydrophilicity or specific binding interactions .
属性
IUPAC Name |
4-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O7S/c27-22(26-34(31,32)16-11-9-15(10-12-16)23(28)29)13-25-24(30)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,25,30)(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPGQZFVLOGOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


